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An In-depth Technical Guide to Cholesterol-PEG-MAL (MW 2000)

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Compound Name:	Cholesterol-PEG-MAL (MW 2000)	
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This technical guide provides a comprehensive overview of Cholesterol-polyethylene glycol-maleimide (Cholesterol-PEG-MAL) with a molecular weight of 2000 Da. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications in drug delivery and bioconjugation. This guide includes detailed experimental protocols and data presented in a clear, accessible format.

Core Concepts: Chemical Structure and Properties

Cholesterol-PEG-MAL (MW 2000) is an amphiphilic polymer conjugate that plays a crucial role in the development of advanced drug delivery systems.[1][2] It consists of three key components: a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive maleimide (MAL) functional group.[1][2]

- Cholesterol: This lipophilic moiety serves as an anchor, enabling the molecule to be stably incorporated into the lipid bilayers of liposomes and other lipid-based nanoparticles.[3][4] The inclusion of cholesterol in these formulations enhances membrane stability and rigidity.[3]
- Polyethylene Glycol (PEG) (MW 2000): The PEG chain is a hydrophilic polymer that provides
 a "stealth" characteristic to nanoparticles, reducing their recognition and clearance by the
 reticuloendothelial system (RES).[5] This leads to prolonged circulation times in the
 bloodstream, allowing for greater accumulation at target sites.[5]



Maleimide (MAL): This functional group is highly reactive towards thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins and peptides.[1][2]
 This specific reactivity allows for the covalent conjugation of targeting ligands, antibodies, or other biomolecules to the surface of nanoparticles.[1][2]

Caption: Chemical structure of Cholesterol-PEG-MAL (MW 2000).

Physicochemical Properties

The physicochemical properties of **Cholesterol-PEG-MAL (MW 2000)** are critical for its function in drug delivery formulations. A summary of these properties is provided in the table below.

Property	Value	Reference(s)
Molecular Weight (MW)	~2000 Da (for the PEG portion)	[2][6]
Purity	≥95% (typically determined by HPLC and NMR)	[7][8]
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents like chloroform.	[9]
Appearance	White to off-white solid	[9]
Storage Conditions	Store at -20°C in a dry, inert atmosphere.	[10][11]
Stability	The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.	[12]

Experimental Protocols

This section provides detailed methodologies for common applications of **Cholesterol-PEG-MAL (MW 2000)**.



Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[13][14][15]



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Caption: Workflow for liposome formulation.

Materials:

- Primary phospholipid (e.g., DSPC or soy PC)
- Cholesterol
- Cholesterol-PEG-MAL (MW 2000)
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Agueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-MAL
 in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5
 (phospholipid:cholesterol:Cholesterol-PEG-MAL).[16]
- Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[13]



- Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask. The
 temperature of the buffer should be above the phase transition temperature of the primary
 phospholipid.[15] This process results in the formation of multilamellar vesicles (MLVs).
- Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[17] This should be performed multiple times (e.g., 11-21 passes).
- Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI),
 and zeta potential using Dynamic Light Scattering (DLS).[18][19][20]

Drug Loading into Liposomes (Doxorubicin Example)

A common method for loading drugs like doxorubicin into liposomes is the remote loading or transmembrane pH gradient method.[21][22][23]

Materials:

- Pre-formed liposomes in a buffer (e.g., ammonium sulfate solution)
- · Doxorubicin hydrochloride solution
- Buffer for external phase exchange (e.g., sucrose solution)
- Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

- Liposome Preparation: Prepare liposomes as described in section 2.1, using an ammonium sulfate solution (e.g., 120 mM) as the hydration buffer.[21]
- Removal of External Ammonium Sulfate: Remove the unencapsulated ammonium sulfate from the liposome suspension by size-exclusion chromatography or dialysis, exchanging the external buffer with a sucrose solution.[23]



- Drug Incubation: Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 1 hour).[23] The pH gradient between the acidic interior (due to ammonium sulfate) and the neutral exterior drives the doxorubicin into the liposomes.
- Removal of Unencapsulated Drug: Remove the unencapsulated doxorubicin using a sizeexclusion chromatography column.[23]
- Quantification of Encapsulation Efficiency: Determine the amount of encapsulated doxorubicin by lysing the liposomes with a detergent (e.g., 10% SDS) and measuring the absorbance at 483 nm.[23] The encapsulation efficiency is calculated as the ratio of the amount of drug in the liposomes to the initial amount of drug used.

Bioconjugation of a Cysteine-Containing Peptide

The maleimide group on the surface of the liposomes can be used to conjugate thiol-containing molecules, such as cysteine-containing peptides.[4][24][25]



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Caption: Workflow for peptide conjugation to liposomes.

Materials:

- Maleimide-functionalized liposomes (prepared with Cholesterol-PEG-MAL)
- Cysteine-containing peptide
- Reaction buffer (e.g., PBS or HEPES, pH 6.5-7.5, degassed)
- Reducing agent (e.g., TCEP, if the peptide has disulfide bonds)[24]
- Quenching agent (e.g., free cysteine or β-mercaptoethanol)



Size-exclusion chromatography column

Procedure:

- Peptide Preparation: If the peptide contains disulfide bonds, reduce them to free thiols by incubating with a reducing agent like TCEP.[24]
- Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiol-containing peptide in the reaction buffer. A molar excess of the peptide is often used to ensure complete reaction with the surface maleimide groups.[4]
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring.[4]
- Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like free cysteine.
- Purification: Remove the unconjugated peptide and other reactants by size-exclusion chromatography.
- Characterization: Characterize the peptide-conjugated liposomes to confirm the success of
 the conjugation. This can be done by various methods, including SDS-PAGE to observe the
 increase in molecular weight of a liposome-associated protein or by quantifying the
 remaining free thiols in the reaction mixture using Ellman's reagent.[26]



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Caption: Thiol-maleimide conjugation reaction pathway.

Applications in Research and Drug Development

Cholesterol-PEG-MAL (MW 2000) is a versatile tool in the field of drug delivery and nanomedicine. Its primary applications include:



- Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides, aptamers) to the maleimide group, nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[27]
- Prolonged Circulation of Therapeutics: The PEG component significantly increases the in vivo circulation time of encapsulated drugs, allowing for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]
- Development of Theranostics: Cholesterol-PEG-MAL can be used to create nanoparticles that incorporate both therapeutic agents and imaging probes, enabling simultaneous diagnosis and treatment.[21]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization of liposomes formulated with Cholesterol-PEG-MAL and the efficiency of drug loading and conjugation.

Table 1: Typical Physicochemical Characteristics of Liposomes

Parameter	Typical Value Range	Method of Analysis	Reference(s)
Size (Diameter)	80 - 150 nm	DLS	[3][28]
Polydispersity Index (PDI)	< 0.2	DLS	[3]
Zeta Potential	-10 to +10 mV	DLS	[3][29]

Table 2: Doxorubicin Encapsulation Efficiency



Liposome Composition	Encapsulation Efficiency (%)	Reference(s)
DSPC/Cholesterol/Oleic Acid (2/2/1)	~96%	[1][28]
Liposomes with ammonium sulfate gradient	>90%	[21][23]

Table 3: Peptide Conjugation Efficiency

Peptide/Protein	Maleimide to Thiol Molar Ratio	Conjugation Efficiency (%)	Reference(s)
cRGDfK	2:1	84 ± 4%	[5]
11A4 nanobody	5:1	58 ± 12%	[5]

Conclusion

Cholesterol-PEG-MAL (MW 2000) is a critical component in the design and formulation of advanced drug delivery systems. Its unique trifunctional structure provides stability, prolonged circulation, and a platform for targeted delivery. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile polymer conjugate in their work. For successful application, careful consideration of the experimental conditions, particularly pH and storage, is essential to maintain the reactivity of the maleimide group.

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